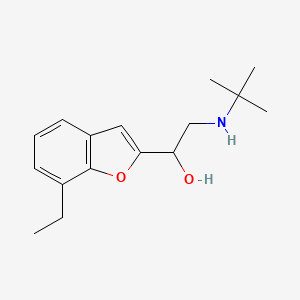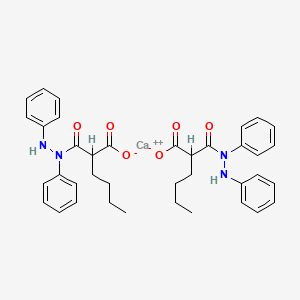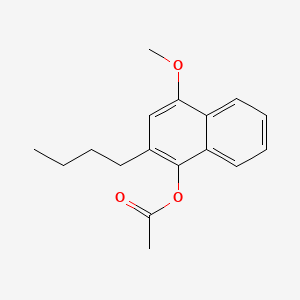
Butorphanol
Descripción general
Descripción
Butorfanol es un analgésico opioide sintético que pertenece a la clase de los morfinanos. Fue desarrollado por Bristol-Myers y está estructuralmente relacionado con el levorfanol. Butorphanol está disponible en varias formulaciones, incluyendo inyectable, tableta y spray intranasal. Se utiliza principalmente para el manejo del dolor moderado a intenso, incluyendo la migraña, el dolor postoperatorio y el dolor durante el parto .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de butorfanol normalmente implica el uso de 7-metoxi-3,4-dihidro-1(2H)-naftalenona como material de partida. Este compuesto se somete a una serie de reacciones químicas, incluyendo reducción, ciclación y modificaciones de grupos funcionales, para producir butorfanol .
Métodos de producción industrial: La producción industrial de butorfanol implica la síntesis química a gran escala utilizando las rutas sintéticas mencionadas anteriormente. El proceso está optimizado para obtener un alto rendimiento y pureza, asegurando que el producto final cumpla con los estándares farmacéuticos. La producción implica estrictas medidas de control de calidad para garantizar la consistencia y la seguridad del medicamento.
Análisis De Reacciones Químicas
Tipos de reacciones: Butorfanol se somete a diversas reacciones químicas, incluyendo:
Oxidación: Butorfanol puede ser oxidado para formar cetonas o aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el butorfanol en sus derivados alcohólicos.
Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula de butorfanol.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan comúnmente agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.
Sustitución: Se utilizan agentes halogenantes y nucleófilos para las reacciones de sustitución.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de butorfanol puede producir cetonas, mientras que la reducción puede producir derivados alcohólicos.
Aplicaciones Científicas De Investigación
Butorfanol tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:
Química: Se utiliza como compuesto modelo para estudiar las interacciones con los receptores opioides y las vías sintéticas.
Biología: Se investiga por sus efectos en las vías de señalización celular y la unión a los receptores.
Medicina: Ampliamente utilizado en el manejo del dolor, incluyendo el dolor postoperatorio, la migraña y el dolor durante el trabajo de parto. .
Industria: Se utiliza en el desarrollo de nuevas formulaciones analgésicas y métodos de administración.
Mecanismo De Acción
Butorfanol ejerce sus efectos al interactuar con los receptores opioides en el sistema nervioso central. Actúa como agonista parcial y antagonista en el receptor μ-opioide y como agonista parcial en el receptor κ-opioide. Esta interacción conduce a la inhibición de la adenilato ciclasa, al cierre de los canales de calcio de la membrana de entrada y a la apertura de los canales de potasio de la membrana. Estas acciones dan como resultado la hiperpolarización del potencial de la membrana celular y la supresión de la transmisión del potencial de acción de las vías ascendentes del dolor .
Compuestos similares:
Levorfanol: Estructuralmente relacionado con el butorfanol y también utilizado como analgésico.
Nalbufina: Otro analgésico opioide con propiedades mixtas de agonista-antagonista.
Pentazocina: Similar en su actividad de agonista parcial y antagonista en los receptores opioides.
Comparación: Butorfanol es único en su combinación de actividad agonista parcial y antagonista tanto en los receptores μ-opioides como κ-opioides. Esta doble actividad proporciona un alivio efectivo del dolor con un menor riesgo de depresión respiratoria en comparación con los agonistas opioides puros. Además, la formulación intranasal de butorfanol ofrece una vía de administración no invasiva y conveniente, lo que la hace adecuada para el uso ambulatorio y de emergencia .
Comparación Con Compuestos Similares
Levorphanol: Structurally related to butorphanol and also used as an analgesic.
Nalbuphine: Another opioid analgesic with mixed agonist-antagonist properties.
Pentazocine: Similar in its partial agonist and antagonist activity at opioid receptors.
Comparison: this compound is unique in its combination of partial agonist and antagonist activity at both μ-opioid and κ-opioid receptors. This dual activity provides effective pain relief with a lower risk of respiratory depression compared to pure opioid agonists. Additionally, this compound’s intranasal formulation offers a non-invasive and convenient route of administration, making it suitable for outpatient and emergency use .
Propiedades
IUPAC Name |
(1S,9R,10S)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c23-17-7-6-16-12-19-21(24)9-2-1-8-20(21,18(16)13-17)10-11-22(19)14-15-4-3-5-15/h6-7,13,15,19,23-24H,1-5,8-12,14H2/t19-,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKLAQQSCNILHL-QHAWAJNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C3CC4=C(C2(C1)CCN3CC5CCC5)C=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@]2([C@H]3CC4=C([C@]2(C1)CCN3CC5CCC5)C=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022714 | |
| Record name | Butorphanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42408-82-2 | |
| Record name | Butorphanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42408-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butorphanol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042408822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butorphanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butorphanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.717 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTORPHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QV897JC36D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[[(2S,4S,5R)-4-[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidin-1-ium-2-carbonyl]amino]ethanesulfonic acid](/img/structure/B1668045.png)
![4-[3-Acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid](/img/structure/B1668046.png)



